(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide typically involves the fluorination of a pyrrolidine precursor. One common method is the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired fluorinated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorination on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
- (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Uniqueness
(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide stands out due to its specific fluorination pattern and the presence of both a carbonyl and an amide group
Properties
Molecular Formula |
C5H7FN2O2 |
---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H7FN2O2/c6-2-1-3(4(7)9)8-5(2)10/h2-3H,1H2,(H2,7,9)(H,8,10)/t2-,3+/m0/s1 |
InChI Key |
AEZKPYSICZGEPH-STHAYSLISA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H]1C(=O)N)F |
Canonical SMILES |
C1C(C(=O)NC1C(=O)N)F |
Origin of Product |
United States |
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